molecular formula C27H30ClN5 B12205598 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12205598
M. Wt: 460.0 g/mol
InChI Key: RAJJCHNKJRYVDC-UHFFFAOYSA-N
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Description

The compound 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-(4-chlorobenzyl)piperazinyl group at position 7, a methyl group at position 2, a phenyl ring at position 3, and a propyl chain at position 3. This structure is characteristic of medicinal chemistry scaffolds targeting enzymes or receptors where the piperazine moiety enhances pharmacokinetic properties, such as solubility and bioavailability, while the chlorobenzyl group may improve lipophilicity and target binding .

Pyrazolo[1,5-a]pyrimidines are heterocyclic systems widely explored for their biological relevance, including kinase inhibition and antimicrobial activity. The substitution pattern on the core and piperazine ring significantly influences their pharmacological profiles .

Properties

Molecular Formula

C27H30ClN5

Molecular Weight

460.0 g/mol

IUPAC Name

7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H30ClN5/c1-3-7-24-18-25(32-16-14-31(15-17-32)19-21-10-12-23(28)13-11-21)33-27(29-24)26(20(2)30-33)22-8-5-4-6-9-22/h4-6,8-13,18H,3,7,14-17,19H2,1-2H3

InChI Key

RAJJCHNKJRYVDC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the various substituents. Common reagents used in these reactions include chlorobenzyl chloride, piperazine, and various alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. The structural modifications in 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine enhance its ability to inhibit tumor growth. The mechanism often involves the modulation of key signaling pathways associated with cancer cell proliferation and survival.

A study highlighted the ability of pyrazolo[1,5-a]pyrimidines to act as selective inhibitors of certain kinases involved in cancer progression. This selectivity can lead to reduced side effects compared to traditional chemotherapeutics, making these compounds attractive candidates for further development .

Neuropharmacological Effects

The compound also shows potential in treating neurological disorders. Its structure allows it to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction can lead to anxiolytic and antidepressant effects.

Preclinical studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can modulate mood-related behaviors in animal models, suggesting their utility in treating conditions such as anxiety and depression .

Synthesis and Functionalization

The synthesis of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions that allow for the introduction of various functional groups. This flexibility in synthesis is crucial for optimizing biological activity and enhancing selectivity towards specific targets.

Recent advancements in synthetic methodologies have improved the yield and purity of pyrazolo[1,5-a]pyrimidine derivatives. Techniques such as microwave-assisted synthesis and solvent-free reactions have emerged as effective strategies for developing these compounds .

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells through apoptosis induction .

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological profile of pyrazolo[1,5-a]pyrimidines. The study utilized behavioral assays in rodents to assess anxiety-like behaviors after administration of the compound. Results showed a marked reduction in anxiety levels compared to control groups, indicating its potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in the Piperazine Substituent

The piperazine ring at position 7 is a critical pharmacophore. Key analogs and their substituents include:

Compound Name/Structure Piperazine Substituent Core Substituents (Positions 2, 3, 5) Molecular Weight Biological Implications
Target Compound 4-(4-Chlorobenzyl) 2-methyl, 3-phenyl, 5-propyl Not reported Increased lipophilicity and potential CNS penetration due to chlorobenzyl group
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine () 4-methyl 2-methyl, 3-phenyl, 5-isopropyl 412.54 (calc.) Reduced lipophilicity compared to chlorobenzyl; methyl group may enhance metabolic stability
2-((4-cyclopropylpiperazin-1-yl)methyl)-5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine (Compound 38, ) 4-cyclopropyl 5-(indol-4-yl), 7-morpholinyl 503.29 Cyclopropyl enhances steric bulk; morpholine improves solubility
2-[4-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)-piperazin-1-yl]-ethanol () 4-(ethanol substituent) 2-methyl, 3-phenyl, 5-propyl 379.5 Hydroxyethyl group increases hydrophilicity, potentially reducing blood-brain barrier penetration

Key Observations :

  • The 4-chlorobenzyl group in the target compound likely enhances target affinity through hydrophobic interactions, as seen in structurally related kinase inhibitors .
  • Hydrophilic groups (e.g., morpholine, hydroxyethyl) balance lipophilicity, aiding solubility but possibly limiting membrane permeability .

Substituent Effects on the Pyrazolo[1,5-a]pyrimidine Core

Variations at positions 2, 3, and 5 modulate electronic and steric properties:

Position Target Compound Key Analogs (Evidence) Impact on Activity
Position 2 Methyl (2-Me) 2-Me () Methyl groups minimize metabolic oxidation, enhancing stability .
Position 3 Phenyl Phenyl () Aromatic rings enable π-π stacking with target proteins, common in kinase inhibitors .
Position 5 Propyl 5-Isopropyl (), 5-indol-4-yl () Propyl/isopropyl chains increase hydrophobicity, while indole introduces hydrogen-bonding potential .

Biological Activity

7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazolo[1,5-a]pyrimidine core, known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is C27H30ClN5C_{27}H_{30}ClN_5 with a molecular weight of 460.0 g/mol. Its IUPAC name is 7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine. The structure includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H30ClN5C_{27}H_{30}ClN_5
Molecular Weight460.0 g/mol
IUPAC Name7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
InChIInChI=1S/C27H30ClN5/c1-3-7...

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various cellular processes, including apoptosis in cancer cells and inhibition of inflammatory pathways. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : Potential inhibition of kinases involved in cancer cell proliferation.
  • Receptor Binding : Interaction with neurotransmitter receptors influencing psychopharmacological effects.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. A study evaluating similar derivatives showed promising results against various human cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cells . The mechanism may involve induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazolo[1,5-a]pyrimidines are known to inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Similar pyrazolo derivatives have demonstrated antimicrobial effects against both bacterial and fungal strains. A study highlighted the broad-spectrum antibacterial and antifungal activities of synthesized pyrazolo compounds . The specific activity of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine in this context remains to be fully elucidated but is promising based on structural analogs.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • Synthesis and Antitumor Evaluation : One study synthesized a series of derivatives and evaluated their cytotoxicity against MCF-7 and HepG2 cell lines, revealing that certain modifications enhanced antitumor activity significantly .
  • Inhibition Studies : Another research focused on the inhibitory effects on specific kinases associated with cancer progression. The results indicated that certain derivatives could effectively reduce kinase activity, leading to decreased tumor growth in vitro .

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